Propanoic acid, 3-bromo-, 9-phenanthrenyl ester
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Overview
Description
Propanoic acid, 3-bromo-, 9-phenanthrenyl ester is an organic compound that combines the structural features of propanoic acid, bromine, and phenanthrene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-bromo-, 9-phenanthrenyl ester typically involves the esterification of 3-bromopropanoic acid with 9-phenanthrenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-bromo-, 9-phenanthrenyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenanthrene moiety can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Products include substituted propanoic acid esters with different functional groups replacing the bromine atom.
Oxidation: Products include phenanthrenequinone and other oxidized phenanthrene derivatives.
Reduction: Products include 3-bromo-1-propanol and 9-phenanthrenol.
Scientific Research Applications
Propanoic acid, 3-bromo-, 9-phenanthrenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of propanoic acid, 3-bromo-, 9-phenanthrenyl ester
Properties
CAS No. |
686775-78-0 |
---|---|
Molecular Formula |
C17H13BrO2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
phenanthren-9-yl 3-bromopropanoate |
InChI |
InChI=1S/C17H13BrO2/c18-10-9-17(19)20-16-11-12-5-1-2-6-13(12)14-7-3-4-8-15(14)16/h1-8,11H,9-10H2 |
InChI Key |
FFFGKSODRDHYKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC(=O)CCBr |
Origin of Product |
United States |
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